molecular formula C11H18BNO4S B1438495 N,N-Diethyl 3-borono-4-methylbenzenesulfonamide CAS No. 871329-80-5

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide

Cat. No. B1438495
CAS RN: 871329-80-5
M. Wt: 271.15 g/mol
InChI Key: ZMDFCDXLFOODQX-UHFFFAOYSA-N
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Description

“N,N-Diethyl 3-borono-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C11H18BNO4S. It has an average mass of 271.141 Da and a monoisotopic mass of 271.104950 Da .


Molecular Structure Analysis

The molecular structure of “N,N-Diethyl 3-borono-4-methylbenzenesulfonamide” is defined by its molecular formula, C11H18BNO4S. The presence of boron (B) in the molecule is noteworthy, as boron-containing compounds often exhibit unique chemical properties .


Physical And Chemical Properties Analysis

“N,N-Diethyl 3-borono-4-methylbenzenesulfonamide” has a molecular weight of 271.141 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current sources.

Scientific Research Applications

Synthesis and Characterization

  • Anisole Alkylation : Sulfonamides, including derivatives similar to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, have been synthesized through reactions catalyzed by boron trifluoride etherate or in the presence of concentrated sulfuric acid, showcasing their importance in organic synthesis processes (Drozdova & Mirskova, 2001).

  • Crystallographic Characterization : N-allyl-N-benzyl-4-methylbenzenesulfonamide was synthesized and characterized through spectroscopic and crystallographic methods, highlighting the utility of sulfonamides in material science and structural chemistry (Stenfors & Ngassa, 2020).

Computational Studies

  • Computational Analysis : The structural and electronic properties of newly synthesized sulfonamide molecules have been explored using density functional theory (DFT), providing insights into their potential applications in drug design and molecular engineering (Murthy et al., 2018).

Applications in Material Science

  • Functionalization of Polymeric Materials : Sulfonamide derivatives have been used to synthesize block copolymers with potential applications in functionalizing polymeric materials, demonstrating their versatility in polymer chemistry (Hori et al., 2011).

Antimicrobial and Antiproliferative Agents

  • Antimicrobial and Antiproliferative Studies : Sulfonamide compounds have been evaluated for their antimicrobial and antiproliferative activities, suggesting their potential in medical and pharmaceutical research for developing new therapeutic agents (Abbasi et al., 2017).

Mechanism of Action

properties

IUPAC Name

[5-(diethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDFCDXLFOODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657430
Record name [5-(Diethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871329-80-5
Record name B-[5-[(Diethylamino)sulfonyl]-2-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Diethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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